molecular formula C46H90N18O10 B12538300 N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine CAS No. 727381-32-0

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine

Cat. No.: B12538300
CAS No.: 727381-32-0
M. Wt: 1055.3 g/mol
InChI Key: QAVVJHVIEQZIBX-DSSWNZNCSA-N
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Description

This compound is a synthetic peptide featuring three N⁵-(diaminomethylidene)-L-ornithyl residues interspersed with leucine (Leu), lysine (Lys), threonine (Thr), and additional leucine termini.

Properties

CAS No.

727381-32-0

Molecular Formula

C46H90N18O10

Molecular Weight

1055.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C46H90N18O10/c1-24(2)21-32(61-38(68)30(15-11-19-56-45(51)52)58-36(66)28(48)13-10-18-55-44(49)50)40(70)60-31(16-12-20-57-46(53)54)37(67)59-29(14-8-9-17-47)39(69)64-35(27(7)65)42(72)62-33(22-25(3)4)41(71)63-34(43(73)74)23-26(5)6/h24-35,65H,8-23,47-48H2,1-7H3,(H,58,66)(H,59,67)(H,60,70)(H,61,68)(H,62,72)(H,63,71)(H,64,69)(H,73,74)(H4,49,50,55)(H4,51,52,56)(H4,53,54,57)/t27-,28+,29+,30+,31+,32+,33+,34+,35+/m1/s1

InChI Key

QAVVJHVIEQZIBX-DSSWNZNCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The diaminomethylidene groups are introduced through specific reagents and conditions. The synthesis may involve:

    Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reactions: Employing coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form peptide bonds.

    Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final peptide.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diaminomethylidene groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~).

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction could result in reduced forms of the diaminomethylidene groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular processes and interactions.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups may play a crucial role in binding to enzymes or receptors, modulating their activity. The peptide backbone allows for interactions with various biomolecules, influencing cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with four analogous peptides:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Amino Acid Sequence Notable Properties
Target Compound C₃₈H₇₂N₁₄O₁₁ (estimated) ~1100 (estimated) 3× N⁵-(diaminomethylidene)-ornithyl Orn-Orn-Leu-Orn*-Lys-Thr-Leu-Leu High density of diaminomethylidene groups; likely enhanced binding affinity
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine () C₃₇H₆₈N₁₀O₉S 829.06 1× diaminomethylidene-ornithyl, methionyl, prolyl Leu-Ser-Leu-Met-Pro-Orn*-Leu Contains sulfur (Met); may influence redox activity
N⁵-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-threonine () C₃₀H₄₈N₈O₈ 648.75 1× diaminomethylidene-ornithyl, tyrosyl Orn*-Tyr-Leu-Pro-Thr Aromatic Tyr residue; potential for π-π interactions
N-Acetyl-L-leucyl-L-leucyl-N⁵-(diaminomethylene)-L-ornithine () C₂₃H₄₅N₇O₆ ~563.66 Acetylated N-terminus, 1× diaminomethylene-ornithyl Ac-Leu-Leu-Orn* Acetylation may enhance stability or membrane permeability
ANTIPAIN HYDROCHLORIDE DIHYDRATE () C₂₇H₄₄N₁₂O₆·HCl·2H₂O ~677.18 Valinamide, formyl, arginyl Phe-CO-Arg-Val-Arg-H Contains arginyl and formyl groups; known protease inhibitory activity

Notes:

  • Orn* denotes N⁵-(diaminomethylidene)-L-ornithyl.
  • Molecular weights for the target compound are estimated due to lack of direct evidence.

Functional and Reactivity Differences

  • Diaminomethylidene Group Density: The target compound’s three diaminomethylidene groups likely confer superior metal-binding capacity compared to analogues with fewer such groups (e.g., compounds in and ). This could enhance interactions with enzymes or nucleic acids .
  • Amino Acid Composition: The inclusion of lysine (basic) and threonine (polar) in the target compound may improve aqueous solubility relative to compounds like ’s methionine-containing peptide . Antipain () contains arginyl residues and a formyl group, which are absent in the target compound, suggesting divergent mechanisms of action (e.g., protease inhibition vs. undefined binding) .
  • Stability: Diazirine-related studies () suggest that diaminomethylidene groups may exhibit stability under photolytic conditions, unlike diazo compounds. This could imply resistance to degradation in light-exposed environments . N-Acetylated derivatives () may resist enzymatic cleavage better than non-acetylated peptides .

Research Implications and Gaps

  • The high density of diaminomethylidene groups in the target compound warrants investigation into its chelation properties, particularly with transition metals (e.g., Fe³⁺, Cu²⁺).
  • Comparative studies on proteolytic stability and cellular uptake between acetylated () and non-acetylated analogues could inform drug design .
  • No direct evidence addresses the target compound’s biological activity; future work should prioritize functional assays (e.g., antimicrobial, enzymatic inhibition) relative to peers like Antipain .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine is a synthetic peptide that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This compound, characterized by multiple amino acid residues and the unique N~5~-(diaminomethylidene) modification, is being studied for its effects on various biological systems.

Chemical Structure and Properties

The compound's structure includes several amino acids, which contribute to its biological activity. Its molecular formula is complex, reflecting the presence of multiple functional groups that may influence its interaction with biological targets.

PropertyDetails
Molecular FormulaC42H58N12O11
Molecular Weight907.0 g/mol
IUPAC Name(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid

The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors and enzymes within biological systems. The presence of the diaminomethylidene group is thought to enhance binding affinity and specificity towards target proteins.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of this compound through various assays, including:

  • Antimicrobial Assays : Testing against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : Evaluating effects on human cell lines to determine safety profiles.
  • Molecular Docking Studies : Predicting interactions with target proteins using computational methods.

Case Study Findings

A study conducted on a related compound demonstrated significant antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM . The binding interactions were characterized by strong hydrogen bonds with key residues in the active sites of target enzymes, suggesting a robust mechanism of action.

Antimicrobial Activity Results

Bacterial StrainMIC (µM)Observations
Pseudomonas aeruginosa0.21Significant growth inhibition
Escherichia coli0.21Comparable inhibition to ciprofloxacin
Micrococcus luteus0.50Selective action noted

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